REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH:10]=[CH2:11].[Li]CCCC.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C>C1COCC1>[CH2:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:17]([OH:22])[OH:18])[CH2:9][CH:10]=[CH2:11]
|
Name
|
|
Quantity
|
9.46 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CCC=C
|
Name
|
|
Quantity
|
44.8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
19.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
51.5 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
Then, the reaction was quenched with 2.0 N aq. HCl (240 mL)
|
Type
|
ADDITION
|
Details
|
diluted with Et2O (120 mL)
|
Type
|
STIRRING
|
Details
|
the layers were stirred vigorously for several minutes
|
Type
|
CUSTOM
|
Details
|
The resulting white precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
affording a pale yellow oil which
|
Type
|
CUSTOM
|
Details
|
These solids were triturated with hexanes
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CONCENTRATION
|
Details
|
The decantate was concentrated to an oil
|
Type
|
DISSOLUTION
|
Details
|
dissolved in fresh hexanes (˜15 mL)
|
Type
|
CUSTOM
|
Details
|
(−40° C.)
|
Type
|
CUSTOM
|
Details
|
for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
A second crop of solid was collected
|
Type
|
WASH
|
Details
|
washing with a small volume of hexanes
|
Type
|
CUSTOM
|
Details
|
dried under vacuum Both crops
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)C1=C(C=CC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31 mmol | |
AMOUNT: MASS | 5.46 g | |
YIELD: PERCENTYIELD | 69.2% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |